![molecular formula C23H22N2O4S B2758580 Benzyl (1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)carbamate CAS No. 941929-49-3](/img/structure/B2758580.png)
Benzyl (1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)carbamate
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Overview
Description
“Benzyl (1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)carbamate” is a complex organic compound. It is a type of carbamate, which are organic compounds derived from carbamic acid . Carbamates are useful protecting groups for amines and are essential for the synthesis of peptides . They can be installed and removed under relatively mild conditions .
Synthesis Analysis
The synthesis of carbamates involves amination (carboxylation) or rearrangement . One of the most common carbamate protecting groups is the t-butyloxycarbonyl (Boc) protecting group. It can be removed with strong acid (trifluoroacetic acid) or heat . The carboxybenzyl (CBz) group has a benzyl group and can be removed using catalytic hydrogenation (Pd-C, H2) .Molecular Structure Analysis
The molecular structure of “Benzyl (1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)carbamate” is complex and would be composed of multiple functional groups including a benzyl group, a carbamate group, and a phenylsulfonyl group .Chemical Reactions Analysis
Carbamates exhibit typical reactions of other aromatic sulfonic acids, forming sulfonamides, sulfonyl chloride, and esters . The sulfonation is reversed above 220 °C . Dehydration with phosphorus pentoxide gives benzenesulfonic acid anhydride .Physical And Chemical Properties Analysis
The physical and chemical properties of “Benzyl (1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)carbamate” would be influenced by its functional groups. For instance, carbamates are generally soluble in water and ethanol, slightly soluble in benzene, and insoluble in nonpolar solvents like diethyl ether .Scientific Research Applications
Medicinal Chemistry and Drug Development
Pesticide and Herbicide Research
Photodynamic Therapy (PDT)
Materials Science and Polymer Chemistry
Organic Synthesis and Catalysis
Supramolecular Chemistry and Host-Guest Interactions
Mechanism of Action
Safety and Hazards
Future Directions
The future directions in the study and application of “Benzyl (1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)carbamate” could involve its use in the synthesis of more complex organic compounds. For instance, carbamates are essential for the synthesis of peptides , and there is ongoing research into more efficient methods for their synthesis .
properties
IUPAC Name |
benzyl N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4S/c26-23(29-17-18-8-3-1-4-9-18)24-20-13-14-22-19(16-20)10-7-15-25(22)30(27,28)21-11-5-2-6-12-21/h1-6,8-9,11-14,16H,7,10,15,17H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNBXFVJKMFOFPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)OCC3=CC=CC=C3)N(C1)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl (1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)carbamate |
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